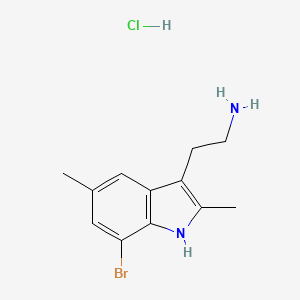

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Description

Chemical Formula: C₁₂H₁₆BrClN₂

Molecular Weight: 303.64 g/mol

CAS Number: 299168-68-6

Structure: Features a bromine atom at position 7, methyl groups at positions 2 and 5 of the indole ring, and an ethylamine side chain at position 3, with a hydrochloride salt .

This compound belongs to the substituted tryptamine class, where halogenation and alkylation modulate pharmacological properties.

Properties

IUPAC Name |

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2.ClH/c1-7-5-10-9(3-4-14)8(2)15-12(10)11(13)6-7;/h5-6,15H,3-4,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIUPOJFFGIDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=C2CCN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its applications in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C12H16BrClN2

- Molar Mass : 303.63 g/mol

- CAS Number : 1049746-53-3

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrClN2 |

| Molar Mass | 303.63 g/mol |

| CAS Number | 1049746-53-3 |

Synthesis

The synthesis of this compound involves various methods that typically include bromination and subsequent reactions to form the indole structure. The compound can be synthesized efficiently using established protocols for indole derivatives.

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. For instance, compounds related to 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa. A study demonstrated that certain indole-based compounds can enhance the sensitivity of bacteria to antibiotics by inhibiting bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival under stress conditions .

Anticancer Activity

Indole derivatives have been studied for their anticancer properties. Notably, compounds similar to 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine have shown cytotoxic effects against various cancer cell lines. For example, certain synthesized indole compounds displayed significant antiproliferative activities against A549 lung cancer cells and other rapidly dividing cancer cell lines . In vitro studies have shown that these compounds can induce apoptosis in tumor cells, making them promising candidates for further development in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Molecular docking studies suggest that these indole derivatives can bind effectively to proteins involved in critical cellular processes, including those related to antibiotic resistance and cancer cell proliferation .

Case Studies

Several studies have focused on the biological evaluation of indole derivatives:

- Antibacterial Study : A derivative showed a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA strains, highlighting its potential as an antibiotic potentiator .

- Cytotoxicity Assessment : Compounds similar to this indole derivative exhibited preferential suppression of cancer cell growth compared to non-cancerous cells, indicating selective toxicity towards malignant cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Positioning and Electronic Effects

Key Observations :

- Halogen Effects: Bromine at position 7 (target) vs. chlorine (5,7-dichloro analog) increases molecular weight and lipophilicity (logP ~3.13 vs. ~2.8 for dichloro compound) .

Hydrogen Bonding and Receptor Interactions

- Tryptamine Derivatives : Compounds like 5-ethyl- and 5-propyl-substituted tryptamines () interact with HSP90 via hydrogen bonds to GLU527 and TYR604 . The target compound’s 7-bromo and 2,5-dimethyl groups may sterically hinder similar interactions, altering binding modes.

- Serotonergic Activity : 5-Methyltryptamine HCl shows affinity for serotonin receptors due to the indole core. The target’s bromine and dimethyl groups may shift selectivity toward other receptors (e.g., sigma-1) .

Metabolic Stability

- The 2,5-dimethyl groups in the target compound likely protect against oxidative metabolism (e.g., CYP450-mediated degradation), extending half-life compared to non-alkylated analogs like 2-(7-bromo-1H-indol-3-yl)ethanamine (CAS 40619-69-0) .

Q & A

Q. What are the structural features and physicochemical properties of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride?

- Structural Features : The compound contains a 7-bromo-substituted indole core with methyl groups at positions 2 and 5, and an ethanamine side chain protonated as a hydrochloride salt. This substitution pattern enhances steric bulk and electronic effects, influencing reactivity .

- Physicochemical Properties :

- Molecular Formula: C₁₂H₁₆BrClN₂

- Molecular Weight: 303.64 g/mol

- Solubility: Likely soluble in polar solvents (e.g., water, ethanol) due to the hydrochloride salt form .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal. Neutralize acidic residues before disposal .

- Emergency Measures : In case of skin contact, wash immediately with water. For inhalation, move to fresh air and seek medical attention .

Q. What synthetic methodologies are applicable for brominated indole derivatives like this compound?

- Key Steps :

- Indole Core Formation : Use Fischer indole synthesis or transition-metal-catalyzed coupling for bromine introduction .

- Functionalization : Alkylation or reductive amination to attach the ethanamine side chain.

- Salt Formation : React with HCl to generate the hydrochloride salt .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to isolate the product .

Advanced Research Questions

Q. How can synthesis yields be optimized, and what analytical techniques confirm purity and structure?

- Yield Optimization :

- Control reaction temperature (e.g., 90°C for azide-alkyne cycloaddition) .

- Use catalysts like CuI for efficient coupling reactions .

- Analytical Validation :

Q. What computational approaches predict binding interactions with biological targets (e.g., HSP90)?

- Molecular Docking : Use software like AutoDock Vina to model interactions. For example, the bromo group may occupy hydrophobic pockets, while the amine forms hydrogen bonds with residues like GLU527 .

- Hydrogen Bond Analysis : Identify interactions with key residues (e.g., TYR604, LYS546) using PyMOL .

- Dynamic Simulations : MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes .

Q. How do structural modifications (e.g., bromo vs. chloro, methyl groups) influence biochemical activity?

- Substituent Effects :

- Bromo vs. Chloro : Bromine’s larger atomic radius increases steric hindrance, potentially improving target selectivity .

- Methyl Groups : Enhance lipophilicity and metabolic stability by blocking oxidation sites .

- Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., HSP90 ATPase activity) .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported spectral data (e.g., NMR shifts)?

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Crystallographic Confirmation : Use X-ray diffraction (via SHELX software ) to resolve ambiguous structural assignments.

- Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to verify data .

Q. Tables for Key Data

| Analytical Parameter | Method | Expected Outcome | Reference |

|---|---|---|---|

| Melting Point | DSC | 200–220°C (decomposes) | |

| Purity | HPLC | ≥95% | |

| Solubility (Water) | Turbidimetry | 50–100 mg/mL |

| Computational Interaction | Target Residue | Interaction Type | Software |

|---|---|---|---|

| GLU527 | Hydrogen bond | Amide linkage | AutoDock |

| TYR604 | π-Stacking | Indole ring | PyMOL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.